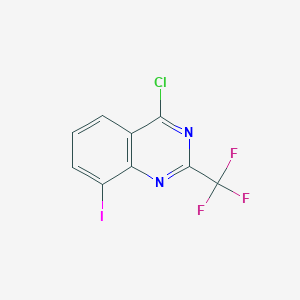
Methyl 4-iodo-3-isopropylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-iodo-3-isopropylbenzoate is an organic compound with the molecular formula C11H13IO2 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the carboxyl group is esterified with methanol
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-iodo-3-isopropylbenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-isopropylbenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position.
Another method involves the esterification of 4-iodo-3-isopropylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反应分析
Types of Reactions
Methyl 4-iodo-3-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products
Substitution: Formation of 4-azido-3-isopropylbenzoate.
Oxidation: Conversion to 4-iodo-3-isopropylbenzoic acid.
Reduction: Production of 4-iodo-3-isopropylbenzyl alcohol.
科学研究应用
Methyl 4-iodo-3-isopropylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Medicine: Investigated for its potential as a radiolabeled compound in diagnostic imaging and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of methyl 4-iodo-3-isopropylbenzoate involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
相似化合物的比较
Similar Compounds
Methyl 4-iodobenzoate: Lacks the isopropyl group, making it less hydrophobic and potentially less active in certain biological assays.
Methyl 3-iodo-4-isopropylbenzoate: Isomeric form with different substitution pattern, which can lead to variations in reactivity and biological activity.
Methyl 4-bromo-3-isopropylbenzoate: Bromine atom instead of iodine, resulting in different electronic and steric properties.
Uniqueness
Methyl 4-iodo-3-isopropylbenzoate is unique due to the presence of both the iodine atom and the isopropyl group, which confer distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and ability to participate in halogen bonding, while the isopropyl group increases its hydrophobicity and potential for membrane permeability.
属性
分子式 |
C11H13IO2 |
|---|---|
分子量 |
304.12 g/mol |
IUPAC 名称 |
methyl 4-iodo-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H13IO2/c1-7(2)9-6-8(11(13)14-3)4-5-10(9)12/h4-7H,1-3H3 |
InChI 键 |
GOHYKHKOCGYTAW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13666367.png)


![Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate](/img/structure/B13666382.png)



![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)



